

Application Notes: Site-Specific Protein Modification Using Fmoc-3-nitro-L-tyrosine

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Compound of Interest

Compound Name: *Fmoc-3-nitro-L-tyrosine*

Cat. No.: *B557361*

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Introduction

Fmoc-3-nitro-L-tyrosine is a versatile amino acid derivative crucial for peptide synthesis and the development of advanced bioconjugates.[1] It enables the precise, site-specific incorporation of a nitro group into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] This nitro group serves as a versatile chemical handle. It can be selectively reduced to an amine (3-aminotyrosine), which can then be further modified for various applications, including the attachment of fluorescent probes, cross-linking agents, or therapeutic payloads.[2]

The nitration of tyrosine residues is a naturally occurring post-translational modification associated with oxidative stress and is implicated in various diseases.[3][4] Therefore, incorporating 3-nitrotyrosine into synthetic peptides allows researchers to create models to study the specific effects of this modification on protein structure, function, and signaling pathways.[2]

Core Applications

- **Studying Post-Translational Modifications (PTMs):** Create peptide and protein models to investigate the functional consequences of tyrosine nitration, a key biomarker of nitrosative stress.[2][3][5]
- **Bioconjugation Handle:** The nitro group can be reduced to a primary amine (3-aminotyrosine), providing a reactive site for subsequent, site-specific labeling with probes,

drugs, or other molecules.[1][2]

- **Fluorescence Quenching:** The 3-nitrotyrosine residue can act as an efficient fluorescence quencher, making it useful in the design of internally quenched fluorescent substrates for enzyme activity assays.[2]
- **Drug Development:** The unique properties of 3-nitrotyrosine make it a valuable component in designing novel peptide-based pharmaceuticals.[1]

Physicochemical and Synthesis Data

The following tables summarize key properties of **Fmoc-3-nitro-L-tyrosine** and typical parameters for its use in SPPS.

Table 1: Physicochemical Properties of **Fmoc-3-nitro-L-tyrosine**

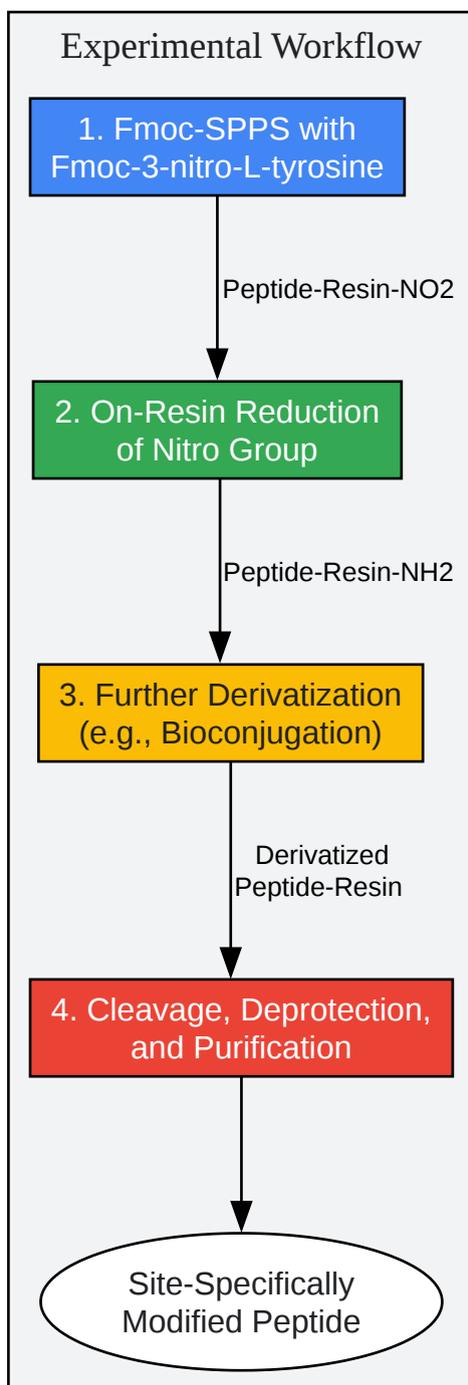
Property	Value	Reference
CAS Number	136590-09-5	[6][7]
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₇	[7]
Molecular Weight	448.43 g/mol	[2][7]
Appearance	White to off-white solid	[8]
Melting Point	~143.0 °C	
Fmoc Group Lability	Base-labile (e.g., 20% piperidine in DMF)	[2][8]
Nitro Group Stability	Stable to standard Fmoc-SPPS conditions	[1][2]

Table 2: Typical Reagents for a 0.1 mmol Scale Fmoc-SPPS Cycle

Step	Reagent	Typical Equivalents (relative to resin capacity)	Typical Volume/Time
Fmoc Deprotection	20% Piperidine in DMF	N/A	2 x 5-10 min
Amino Acid Activation	Fmoc-Amino Acid	3 - 5 eq.	-
HBTU/HCTU	2.9 - 4.9 eq.	-	
HOBt	3 - 5 eq.	-	
DIPEA (or Collidine)	6 - 10 eq.	-	
Coupling	Activated Amino Acid Solution	N/A	1 - 4 hours
Washing	DMF / DCM	N/A	3 - 5 times after each step

Experimental Workflows and Chemical Pathways

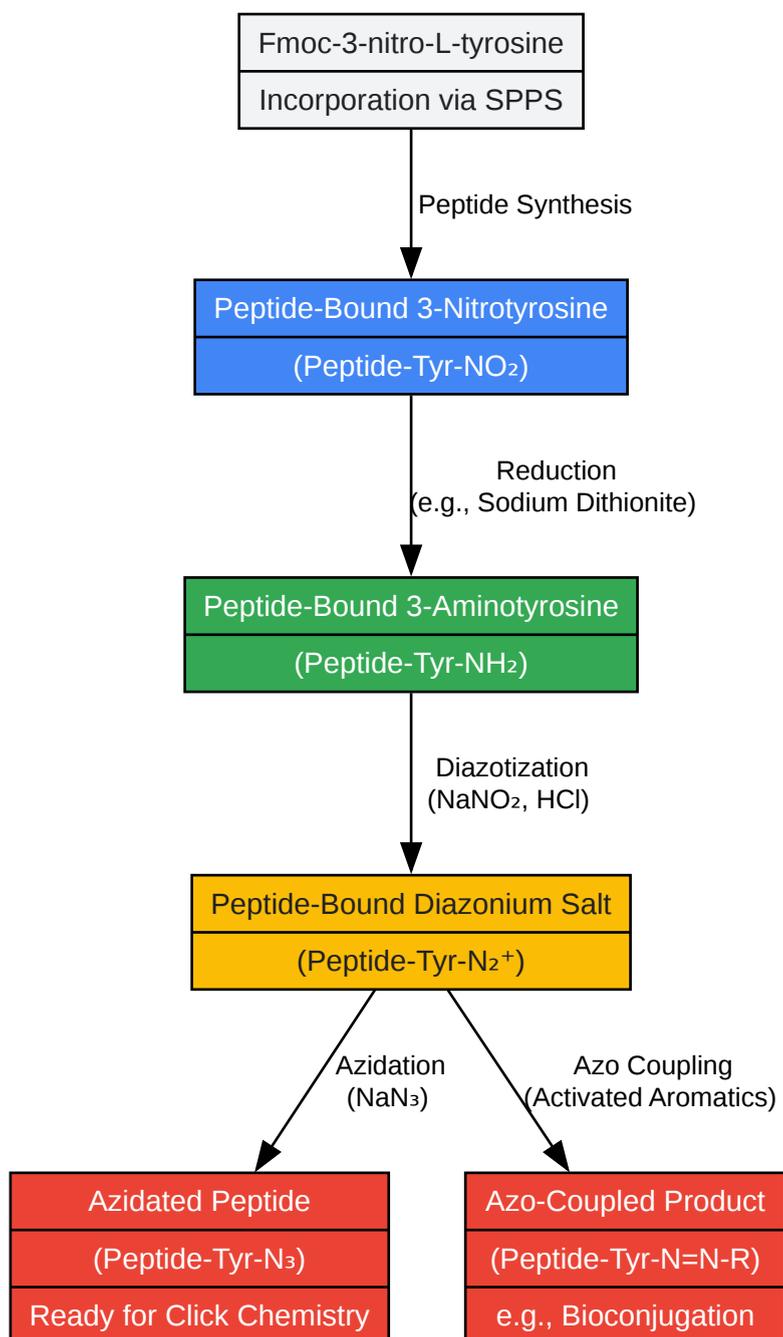
The overall process involves incorporating the modified amino acid, followed by a series of post-synthetic modifications to achieve the final functionalized peptide.

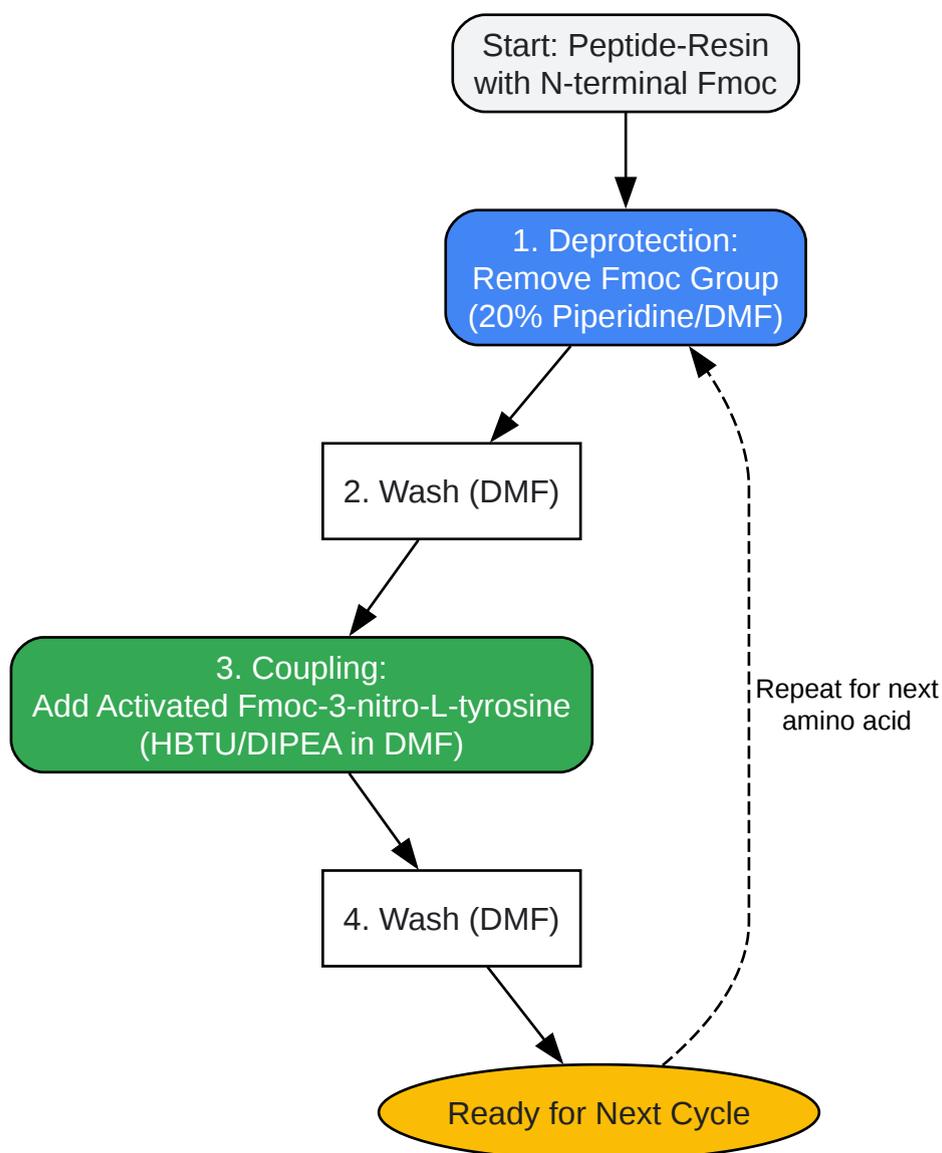


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Caption: High-level workflow for site-specific peptide modification.

The core of this methodology is the chemical transformation of the incorporated nitrotyrosine into a reactive aminotyrosine, which then serves as a versatile point of attachment.





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